N-(4-chlorophenyl)-2,7-dimethyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide
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Overview
Description
N-(4-chlorophenyl)-2,7-dimethyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide is a synthetic organic compound known for its complex structure and potential applications in various scientific fields. This compound features a chromeno[2,3-b]pyridine core, which is a fused heterocyclic system, and is substituted with a 4-chlorophenyl group, two methyl groups, and a carboxamide group. The presence of these functional groups contributes to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chlorophenyl)-2,7-dimethyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide typically involves multi-step organic reactions One common route starts with the preparation of the chromeno[2,3-b]pyridine core through a cyclization reaction This can be achieved by reacting 2-hydroxyacetophenone with a suitable pyridine derivative under acidic or basic conditions to form the chromeno[2,3-b]pyridine scaffold
Industrial Production Methods: In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as crystallization or chromatography to isolate the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can target the carbonyl group in the chromeno[2,3-b]pyridine core, potentially converting it to an alcohol.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Electrophiles such as halogens (e.g., bromine) or nitro groups (using nitrating agents like nitric acid).
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Introduction of new functional groups on the aromatic rings.
Scientific Research Applications
N-(4-chlorophenyl)-2,7-dimethyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide has been explored for various scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism by which N-(4-chlorophenyl)-2,7-dimethyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular targets and pathways can vary depending on the specific biological context and the functional groups present in the compound.
Comparison with Similar Compounds
N-(4-chlorophenyl)-2,7-dimethyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide can be compared with other compounds that have similar structural features or biological activities:
Similar Compounds:
Uniqueness: The presence of the 4-chlorophenyl group and the specific arrangement of functional groups in this compound contribute to its unique chemical properties and potential biological activities, distinguishing it from other similar compounds.
Properties
IUPAC Name |
N-(4-chlorophenyl)-2,7-dimethyl-5-oxochromeno[2,3-b]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClN2O3/c1-11-3-8-18-16(9-11)19(25)17-10-15(12(2)23-21(17)27-18)20(26)24-14-6-4-13(22)5-7-14/h3-10H,1-2H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTLMVCIARBPXIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=NC(=C(C=C3C2=O)C(=O)NC4=CC=C(C=C4)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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